

An In-depth Technical Guide to the Structure and Stereochemistry of D-Alloisoleucine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Alloisoleucine, D-*

Cat. No.: *B556073*

[Get Quote](#)

This technical guide provides a comprehensive overview of the structure, stereochemistry, and key experimental methodologies related to D-alloisoleucine. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this non-proteinogenic amino acid.

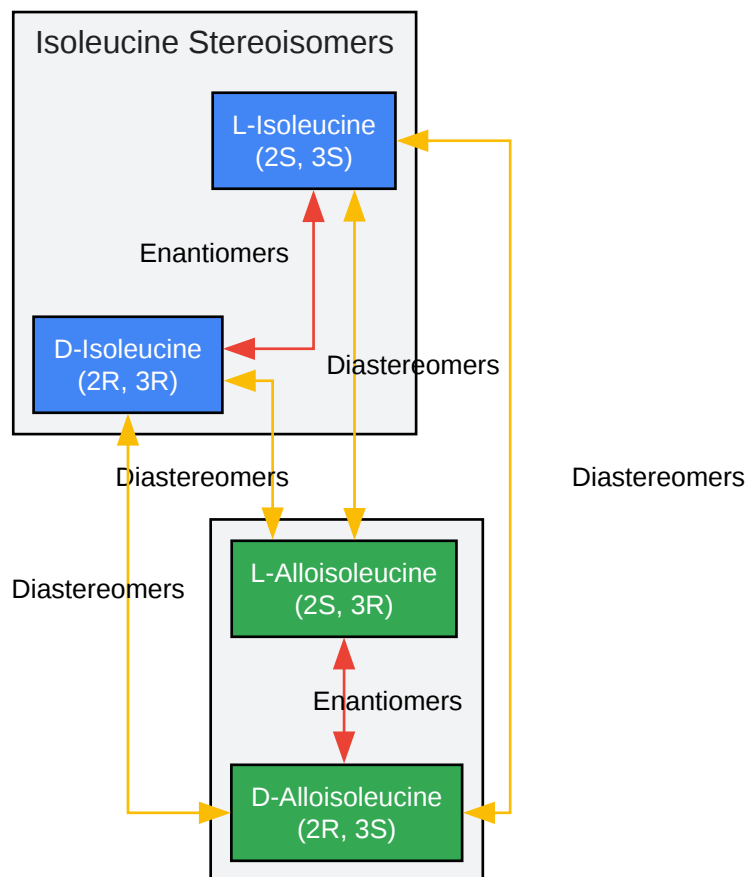
Introduction to Isoleucine Stereoisomers

Isoleucine is an essential amino acid notable for possessing two chiral centers at its α -carbon (C2) and β -carbon (C3). This structural feature gives rise to four distinct stereoisomers.^{[1][2]} These stereoisomers can be categorized into two pairs of enantiomers and two pairs of diastereomers. The four stereoisomers are:

- L-isoleucine ((2S, 3S)-2-amino-3-methylpentanoic acid): The naturally occurring isomer incorporated into proteins.^[2]
- D-isoleucine ((2R, 3R)-2-amino-3-methylpentanoic acid): The enantiomer of L-isoleucine.^[2]
- L-alloisoleucine ((2S, 3R)-2-amino-3-methylpentanoic acid): A diastereomer of L-isoleucine.
- D-alloisoleucine ((2R, 3S)-2-amino-3-methylpentanoic acid): The enantiomer of L-alloisoleucine and the focus of this guide.^{[2][3]}

D-amino acids, including D-alloisoleucine, are found in various organisms and are involved in a range of physiological functions, often differing from their L-counterparts.^{[1][4]} D-alloisoleucine

is also a constituent of certain peptide antibiotics and is a valuable starting material in the synthesis of other important molecules, such as the γ -amino acid isostatine.[5][6]



[Click to download full resolution via product page](#)

Stereoisomeric relationships of isoleucine.

Structure and Stereochemistry of D-Alloisoleucine

D-Alloisoleucine is a diastereomer of L-isoleucine.[7] Its systematic IUPAC name is (2R, 3S)-2-amino-3-methylpentanoic acid.[3] The stereochemistry is defined by the Cahn-Ingold-Prelog (CIP) priority rules applied to its two chiral centers:

- α -carbon (C2): The configuration is 'R' (Rectus). The priority of the substituents is: $-\text{NH}_2 > -\text{COOH} > -\text{CH}(\text{CH}_3)\text{CH}_2\text{CH}_3 > -\text{H}$.
- β -carbon (C3): The configuration is 'S' (Sinister). The priority of the substituents is: $-\text{CH}(\text{NH}_2)\text{COOH} > -\text{CH}_2\text{CH}_3 > -\text{CH}_3 > -\text{H}$.

The distinct three-dimensional arrangement of atoms in D-alloisoleucine, compared to its other stereoisomers, results in unique physical and chemical properties.

Physicochemical Properties

The quantitative data for D-alloisoleucine are summarized in the table below, providing a basis for its identification and differentiation from other isoleucine stereoisomers.

Property	Value	Reference
IUPAC Name	(2R,3S)-2-amino-3-methylpentanoic acid	[3]
Molecular Formula	C ₆ H ₁₃ NO ₂	[3][8]
Molecular Weight	131.17 g/mol	[3]
CAS Number	1509-35-9	
Appearance	White to off-white powder	
Melting Point	291 °C (decomposes)	[9]
Optical Activity	[α] _D ²⁰ -38° in 6 M HCl	
InChI Key	AGPKZVBTJJNPAG-CRCLSJGQSA-N	[8]

Experimental Protocols

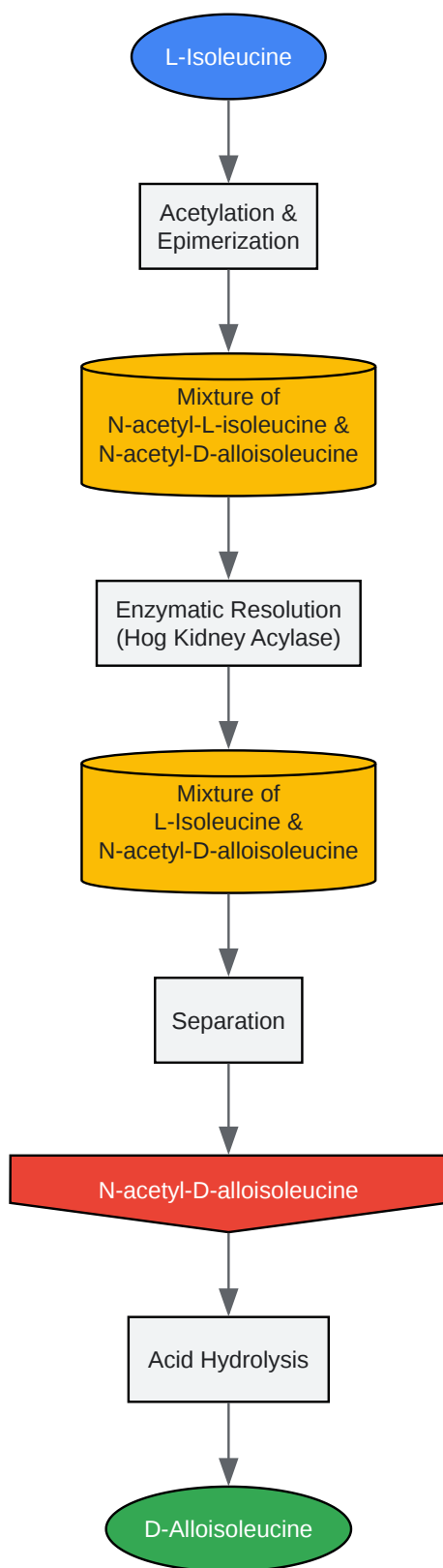
Detailed methodologies for the synthesis and analysis of D-alloisoleucine are critical for research and development.

Several synthetic routes to D-alloisoleucine have been developed.[5][6] One common approach involves the epimerization of L-isoleucine at the C-2 position, followed by the resolution of the resulting diastereomeric mixture.

Protocol: Epimerization of L-Isoleucine followed by Enzymatic Resolution

This method involves two main stages: the conversion of L-isoleucine into a mixture of L-isoleucine and D-alloisoleucine, and the subsequent separation of this mixture.

- Acetylation and Epimerization:
 - L-isoleucine is acetylated to protect the amino group.
 - The resulting N-acetyl-L-isoleucine is then subjected to epimerization at the α -carbon (C-2) under basic conditions (e.g., in the presence of acetic anhydride and a base), yielding a mixture of N-acetyl-L-isoleucine and N-acetyl-D-alloisoleucine.[6]
- Enzymatic Resolution:
 - The mixture of N-acetylated diastereomers is treated with an enzyme, such as hog kidney acylase.[5][6]
 - This enzyme selectively hydrolyzes the N-acetyl group from the L-isomer (N-acetyl-L-isoleucine) to yield L-isoleucine and acetic acid, leaving the N-acetyl-D-alloisoleucine unchanged.
- Separation and Hydrolysis:
 - The resulting mixture contains L-isoleucine and N-acetyl-D-alloisoleucine. These can be separated based on differences in their physical properties (e.g., solubility).
 - The isolated N-acetyl-D-alloisoleucine is then hydrolyzed (e.g., by heating with a dilute acid) to remove the acetyl group, yielding pure D-alloisoleucine.



[Click to download full resolution via product page](#)

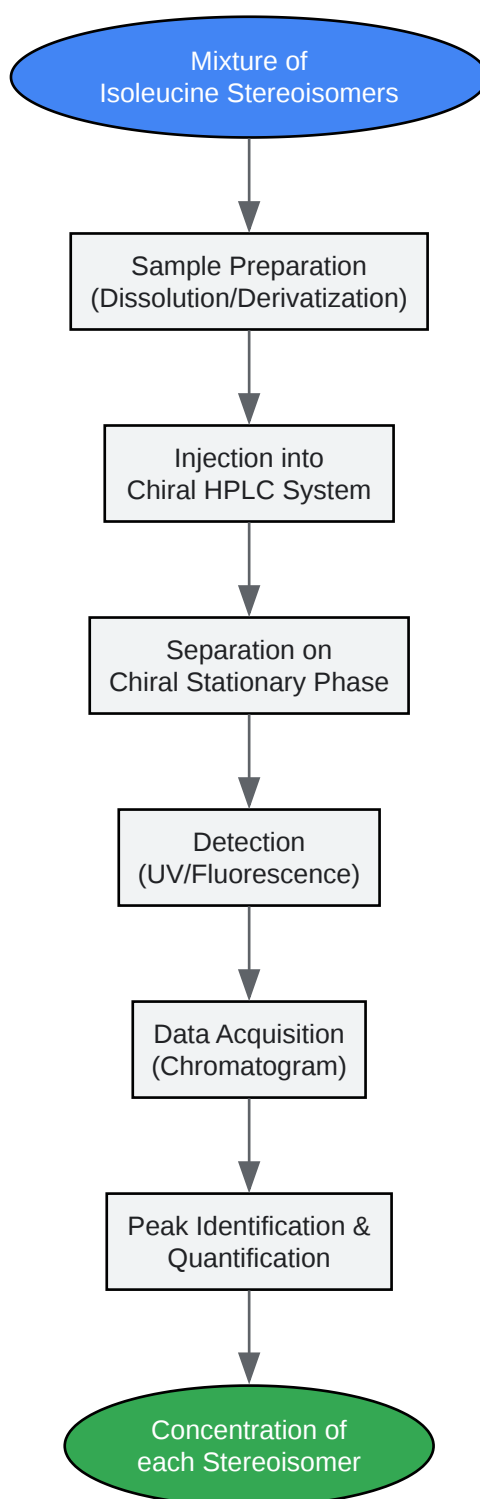
Workflow for the synthesis of D-alloisoleucine.

The separation and identification of isoleucine stereoisomers are challenging due to their similar structures.[1][4] Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Protocol: Separation of Isoleucine Stereoisomers by Chiral HPLC

- Sample Preparation:
 - A standard mixture containing all four isoleucine stereoisomers (or the experimental sample) is dissolved in a suitable solvent, which is compatible with the mobile phase.
 - For enhanced detection, especially at low concentrations, derivatization with a fluorogenic reagent can be performed.[2] A common derivatizing agent is 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA).[1][4]
- Chromatographic System:
 - Column: A chiral stationary phase (CSP) is essential. The choice of column depends on the specific separation required. For instance, a pentabromobenzyl-modified silica gel (PBr column) has been shown to be effective for separating isoleucine stereoisomers.[1][4]
 - Mobile Phase: A suitable mobile phase, typically a mixture of organic solvents (e.g., acetonitrile) and aqueous buffers, is used to elute the compounds. The composition is optimized to achieve the best separation.
 - Detector: A UV or fluorescence detector is used to monitor the eluting compounds.[2]
- Chromatographic Separation:
 - The prepared sample is injected into the HPLC system.
 - The stereoisomers interact differently with the chiral stationary phase as they are carried through the column by the mobile phase.
 - These differential interactions cause each stereoisomer to travel at a different rate, resulting in their separation and elution from the column at distinct retention times.
- Data Analysis:

- The retention times of the peaks in the sample chromatogram are compared to those of a known standard mixture to identify each stereoisomer.
- The area under each peak is proportional to the concentration of that isomer, allowing for quantification.



[Click to download full resolution via product page](#)

Analytical workflow for stereoisomer separation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 2. benchchem.com [benchchem.com]
- 3. Alloisoleucine, D- | C₆H₁₃NO₂ | CID 94206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of D-alloisoleucine from L-isoleucine and from (S)-2-methylbutan-1-ol. Synthesis of isostatine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of D-alloisoleucine from L-isoleucine and from (S)-2-methylbutan-1-ol. Synthesis of isostatine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Alloisoleucine - Wikipedia [en.wikipedia.org]
- 8. allo-D-isoleucine | SIELC Technologies [sielc.com]
- 9. D-Alloisoleucine | 1509-35-9 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure and Stereochemistry of D-Alloisoleucine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556073#d-alloisoleucine-structure-and-stereochemistry-explained]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com